molecular formula C25H27N3O3 B2746684 1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol CAS No. 700855-99-8

1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol

Cat. No.: B2746684
CAS No.: 700855-99-8
M. Wt: 417.509
InChI Key: RMWIXUKKMWZLPB-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a synthetic small molecule featuring a propan-2-ol backbone linked to a benzoylphenoxy group and a pyridin-2-yl-substituted piperazine ring.

Properties

IUPAC Name

[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-22(18-27-14-16-28(17-15-27)24-8-4-5-13-26-24)19-31-23-11-9-21(10-12-23)25(30)20-6-2-1-3-7-20/h1-13,22,29H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIXUKKMWZLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-benzoylphenol with epichlorohydrin to form 1-(4-benzoylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 1-(4-benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-one.

    Reduction: Formation of 1-(4-benzylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The benzoylphenoxy group may interact with hydrophobic pockets in proteins, while the pyridinylpiperazinyl group can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations and their inferred pharmacological implications.

Structural Analogs of Piperazine-Substituted Propan-2-ol Derivatives

Table 1: Key Structural Comparisons
Compound Name (Reference) Piperazine Substituent Propan-2-ol Substituent Key Structural Features Inferred Pharmacological Properties
Target Compound Pyridin-2-yl 4-Benzoylphenoxy High lipophilicity; aromatic π-systems Potential CNS activity (e.g., serotonin/dopamine modulation)
1-(4-Benzoylphenoxy)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-2-ol 2,3-Dimethylphenyl 4-Benzoylphenoxy Increased steric bulk; reduced H-bonding capacity Possible reduced receptor selectivity vs. target compound
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas) 2-Methoxyphenyl Naphthalen-1-yloxy Bulky naphthyl group; methoxy electron effects Adrenergic/dopaminergic activity (analogous to arylpiperazine antidepressants)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 2-Methoxyphenyl Phenoxy Simpler phenoxy group; lower molecular weight Enhanced metabolic stability vs. naphthyloxy analogs
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol 4-Fluorophenyl (2-Chlorophenyl)sulfanyl Electrophilic sulfanyl group; halogenated aromatics Potential CYP450 inhibition; altered pharmacokinetics

Analysis of Substituent Effects

  • Pyridin-2-yl vs. Aryl Groups (e.g., 2,3-Dimethylphenyl, 2-Methoxyphenyl): The pyridin-2-yl group in the target compound enables hydrogen bonding and π-π stacking, critical for receptor binding. The 2-methoxyphenyl group () may enhance serotonin receptor selectivity, as seen in analogs like trazodone .
  • Benzoylphenoxy vs. Naphthyloxy/Phenoxy: The benzoylphenoxy group in the target compound offers extended conjugation and higher lipophilicity compared to simpler phenoxy () or bulkier naphthyloxy () groups. This may improve blood-brain barrier penetration but could also increase off-target binding.

Chromenone and Cyclic Analogs

Compounds like 4-[3-(4-Benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one () replace the propan-2-ol core with a chromenone scaffold. Chromenones are associated with kinase inhibition (e.g., anticoagulant activity), suggesting divergent therapeutic applications compared to the target compound’s probable CNS focus .

Biological Activity

1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzoylphenoxy group and a pyridinylpiperazinyl group connected through a propanol backbone. This unique configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzoylphenoxy group may engage with hydrophobic pockets in proteins, while the pyridinylpiperazinyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Studies have shown that compounds with similar piperazine structures can exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Activity : Preliminary data suggests that this compound may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels
AnticancerInhibition of cell proliferation in cancer cells
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Antidepressant Activity

A study published in 2023 explored the antidepressant-like effects of piperazine derivatives. The findings indicated that compounds similar to this compound significantly increased serotonin levels in animal models, suggesting potential therapeutic applications in treating depression.

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited proliferation by inducing apoptosis. Specifically, it was noted to affect breast cancer and leukemia cells, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the efficacy of this compound against structurally similar compounds:

Compound NameActivity TypeEfficacy Level
1-(4-Benzylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-olAntidepressantModerate
1-(4-Benzoylphenoxy)-3-[4-(quinolin-2-yl)piperazin-1-yl]propan-2-olAnticancerHigh

This table illustrates that while similar compounds exhibit varying levels of activity, the unique structure of this compound contributes to its distinct biological profile.

Q & A

Q. Advanced

  • In vitro : Radioligand binding assays (e.g., 3^3H-labeled antagonists) to measure receptor affinity. Functional assays (e.g., cAMP modulation) confirm agonism/antagonism .
  • In vivo : Behavioral models (e.g., forced swim test for antidepressants) correlate activity with CNS effects. Pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) assess bioavailability .
    Bridging these requires microdialysis to measure neurotransmitter levels in target tissues .

How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Q. Advanced

  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradants using LC-MS .
  • Byproduct minimization : Optimize reaction quenching (e.g., rapid cooling) and use scavengers (e.g., polymer-bound reagents) to trap reactive intermediates .

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